3,4-Dihydroquinoxalin-2(1H)-ones are a class of nitrogen-containing heterocyclic compounds characterized by a quinoxaline core with a saturated six-membered ring containing two nitrogen atoms at positions 1 and 4. These compounds are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities. [, , , , , , , , ] They act as intermediates in the synthesis of various pharmaceuticals with potential applications as anticancer, antimicrobial, antifungal, antithrombotic, and antianxiolytic agents. []
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is an organic compound that belongs to the quinoxaline family, characterized by its unique structure which includes a methoxy group at the 8th position and a dihydroquinoxalinone framework. Quinoxalines are heterocyclic compounds formed by the fusion of a benzene ring with a pyrazine ring. This specific compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a scaffold for developing bioactive molecules.
The compound's chemical identity is denoted by the CAS number 1566145-35-4. It is classified under heterocyclic compounds, specifically within the category of quinoxalines, which are known for their diverse biological activities, including antibacterial and anticancer properties.
The synthesis of 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one typically involves several key steps:
The molecular formula of 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one is . Its structure features a methoxy group (-OCH₃) attached to the quinoxaline core, which is partially hydrogenated at positions 3 and 4. The compound exhibits the following structural characteristics:
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions:
The mechanism of action for 8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one varies based on its application:
8-Methoxy-3,4-dihydroquinoxalin-2(1H)-one has several significant applications in scientific research:
The synthesis of 8-methoxy-3,4-dihydroquinoxalin-2(1H)-one derivatives typically begins with ortho-substituted aniline precursors. Key intermediates like 7-hydroxy-3,4-dihydroquinolin-2(1H)-one are functionalized via O-alkylation using α-halo carbonyl compounds under reflux conditions. For example, bromoacetic acid esters react with phenolic groups to install ester-functionalized side chains, yielding intermediates such as methyl 2-((7-oxo-3,4-dihydroquinolin-1(2H)-yl)oxy)acetate. Subsequent hydrazinolysis converts esters to hydrazides (e.g., 2-((7-oxo-3,4-dihydroquinolin-1(2H)-yl)oxy)acetohydrazide), which undergo cyclodehydration with carbon disulfide or aromatic isothiocyanates to form 1,3,4-oxadiazole or 1,3,4-thiadiazole rings fused to the quinoxaline core [2].
Critical steps include:
Table 1: Key Intermediates in Quinoxaline Synthesis
Intermediate | Reaction Step | Key Reagents | Yield (%) |
---|---|---|---|
Bromoester adduct | O-Alkylation | BrCH₂CO₂CH₃, K₂CO₃ | 78–85 |
Hydrazide | Hydrazinolysis | NH₂NH₂·H₂O, THF | 82–90 |
1,3,4-Oxadiazole | Cyclodehydration | CS₂, KOH | 70–75 |
Microwave irradiation significantly optimizes the intramolecular cyclization of quinoxaline precursors. In the synthesis of N-(3-hydroxyphenyl)acetamide derivatives, microwave-assisted nucleophilic aromatic substitution (120°C, 20 min) achieves >90% conversion compared to 12-hour conventional heating. This technique accelerates:
Reaction kinetics studies show a 15-fold reduction in cyclization time (from 5 hours to 20 minutes) for compounds like 4-(2-chloroquinazolin-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one when using acidic/basic catalysts (e.g., H₂SO₄ or K₂CO₃) under microwave irradiation. Solvent optimization reveals i-PrOH as ideal for balancing dielectric properties and boiling point [5].
Scaffold hopping explores structural alternatives to the lactam ring (C-ring) in 8-methoxy-3,4-dihydroquinoxalin-2(1H)-one. Systematic expansion from 6- to 9-membered rings identifies activity thresholds:
Isosteric replacements include reversing the amide orientation (e.g., converting CONH to NHCO) or substituting the quinoxaline nitrogen with carbon. Molecular modeling confirms that 6-membered lactams optimally position hydrophobic substituents for tubulin binding, whereas larger rings disrupt coplanarity with the colchicine site. Ring-opened analogs (e.g., N-(3-aminophenyl)acetamides) show 10-fold reduced activity, underscoring the conformational rigidity provided by the C-ring [7].
Table 2: Impact of C-Ring Expansion on Antitumor Activity
C-Ring Size | Compound | GI₅₀ (μM) in A549 Cells | Tubulin Inhibition IC₅₀ (μM) |
---|---|---|---|
6-membered | Lead 2a | 0.0032 | 0.77 |
7-membered | 7a | 0.838 | Not determined |
8-membered | 7b | 5.900 | >10 |
9-membered | 7c | >10 | Inactive |
The quinazoline 2-position serves as a versatile handle for enhancing target engagement and drug-like properties. Strategic modifications include:
Docking studies confirm that 2-substituents occupy a hydrophobic subpocket overlapping with colchicine’s 7-acetamido group. Optimal groups balance steric bulk and hydrogen-bonding capacity, as evidenced by 2-(morpholin-4-yl)ethoxy derivatives exhibiting both high affinity (Kd 0.14 μM) and low cytotoxicity in fibroblasts (IC₅₀ >3 μM) [6].
Table 3: Structure-Activity Relationships of Quinazoline 2-Position Modifications
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: